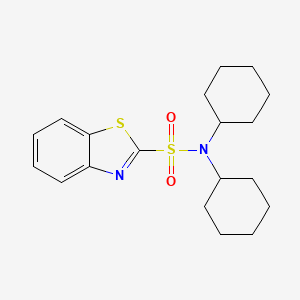

N,N-Dicyclohexylbenzothiazole-2-sulphonamide

Description

Properties

IUPAC Name |

N,N-dicyclohexyl-1,3-benzothiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2S2/c22-25(23,19-20-17-13-7-8-14-18(17)24-19)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKDPNYJYNDKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234742 | |

| Record name | N,N-Dicyclohexylbenzothiazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85554-77-4 | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85554-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dicyclohexylbenzothiazole-2-sulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085554774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dicyclohexylbenzothiazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dicyclohexylbenzothiazole-2-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dicyclohexylbenzothiazole-2-sulphonamide is synthesized through a reaction involving sodium hypochlorite and dicyclohexylamine to form chlorinated dicyclohexylamine. This intermediate is then condensed with the sodium salt of 2-mercaptobenzothiazole . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is usually obtained as a white powder .

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexylbenzothiazole-2-sulphonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines and thiols.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the benzothiazole ring is involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and the use of solvents like acetone or acetonitrile .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the type of reaction and the reagents used .

Scientific Research Applications

Introduction to N,N-Dicyclohexylbenzothiazole-2-sulphonamide

This compound (DCBS) is a chemical compound primarily used as an accelerator in the vulcanization process of rubber. Its unique chemical structure enables it to enhance the efficiency and effectiveness of rubber production, making it a valuable component in various industrial applications. This article explores the scientific research applications of DCBS, supported by comprehensive data tables and case studies.

Applications in Rubber Industry

Vulcanization Accelerator

DCBS is primarily utilized as a vulcanization accelerator in the rubber industry. It significantly reduces the time required for vulcanization, enhancing the physical properties of rubber products. The mechanism involves facilitating cross-linking between polymer chains, thereby improving elasticity and durability .

Case Study: Efficiency in Vulcanization

A study conducted by Lanxess demonstrated that using DCBS in rubber formulations resulted in a 30% reduction in vulcanization time compared to traditional accelerators. This efficiency not only lowers production costs but also enhances the performance characteristics of the final rubber products .

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

DCBS can be analyzed effectively using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry applications. This method is scalable and suitable for isolating impurities during preparative separation, making it valuable for pharmacokinetic studies .

Table: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile + Water |

| pH Adjustment | Formic Acid (for MS) |

| Particle Size | 3 µm |

Toxicological Studies

Toxicological assessments indicate that DCBS has low acute toxicity, with an oral LD50 greater than 1,000 mg/kg in rats and dermal LD50 exceeding 2,000 mg/kg in rabbits. It is classified as moderately irritating to skin and slightly irritating to eyes but not sensitizing .

Summary of Toxicity Findings

| Test Type | Result |

|---|---|

| Oral LD50 (Rats) | >1,000 mg/kg |

| Dermal LD50 (Rabbits) | >2,000 mg/kg |

| Skin Irritation | Moderate |

| Eye Irritation | Slight |

Environmental Impact

Environmental studies have shown that DCBS is not readily biodegradable and tends to remain in its original compartment if released into water or soil. It has been observed to photodegrade in the atmosphere through reactions with hydroxyl radicals .

Environmental Distribution Table

| Medium | Distribution (%) |

|---|---|

| Air | 42.8% |

| Soil | 52.9% |

Mechanism of Action

The mechanism by which N,N-Dicyclohexylbenzothiazole-2-sulphonamide exerts its effects involves its interaction with sulfur and rubber molecules during the vulcanization process. It acts as a catalyst, facilitating the formation of cross-links between rubber chains, which enhances the elasticity and strength of the final product . The molecular targets include the sulfur atoms in the rubber matrix, and the pathways involved are primarily related to the formation of sulfur bridges.

Comparison with Similar Compounds

A. N-(Benzothiazol-2-yl)benzenesulphonamide

This compound and its metal complexes (e.g., Cu(I), Zn(II)) demonstrate antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 12.5–50 µg/mL . In contrast, DCBS lacks significant biological activity, as its primary application is industrial.

B. 4[(4,6-Dimethylamino-2-hydroxy-benzylidene)amino]-N-thiazole-2-ylbenzenesulphonamide

A Mn(II) complex of this sulphonamide showed moderate antioxidant activity (IC₅₀: 58 µM in DPPH assay) and antibacterial properties, unlike DCBS .

Key Structural and Functional Differences

- Sulfur Oxidation State : Sulfenamides (S⁰) act as vulcanization accelerators, while sulphonamides (S⁺IV) are often bioactive due to their electron-withdrawing sulfonyl group .

- Substituent Effects : DCBS’s dicyclohexyl groups enhance thermal stability but reduce solubility compared to smaller substituents in CBS or TBBS .

Biological Activity

N,N-Dicyclohexylbenzothiazole-2-sulphonamide (DCBS) is a compound belonging to the class of benzothiazole sulfenamides, which are widely used in the rubber industry as accelerators for vulcanization. This article explores its biological activity, including toxicity, mutagenicity, and potential health effects based on diverse research findings.

Chemical Structure and Properties

DCBS is characterized by its unique structure, which includes a benzothiazole moiety linked to two cyclohexyl groups and a sulfonamide functional group. This structural configuration contributes to its chemical reactivity and biological properties.

1. Toxicity Studies

DCBS has been subjected to various toxicity assessments to evaluate its safety profile. Key findings include:

- Acute Toxicity : The oral LD50 in rats is reported to be greater than 1,000 mg/kg, indicating low acute toxicity. The dermal LD50 in rabbits exceeds 2,000 mg/kg, suggesting minimal risk from skin exposure .

- Repeated Dose Toxicity : In a study following OECD guidelines, significant toxic effects were observed in kidney tissues at higher doses (100 and 400 mg/kg bw/day). Clinical signs included salivation and decreased locomotor activity . The No Observed Adverse Effect Level (NOAEL) was established at 25 mg/kg bw/day for both sexes .

| Toxicity Parameter | Value |

|---|---|

| Oral LD50 (Rats) | >1,000 mg/kg |

| Dermal LD50 (Rabbits) | >2,000 mg/kg |

| NOAEL | 25 mg/kg bw/day |

2. Mutagenicity Assessments

Research on the mutagenic potential of DCBS indicates that it exhibits low mutagenic activity. In vitro studies have not demonstrated significant mutagenic effects, suggesting that DCBS may not pose a substantial risk for genetic mutations in mammalian cells .

Health Effects

The health effects associated with DCBS are primarily derived from animal studies. Notable observations include:

- Histopathological Changes : Examination of kidney tissues revealed fatty degeneration and hyaline droplet formation in renal tubular epithelial cells at higher doses .

- Potential Carcinogenicity : While direct carcinogenicity data for DCBS is limited, its structural similarity to other benzothiazole compounds raises concerns. For instance, MBT (Mercaptobenzothiazole) is classified as a Group 2A carcinogen by the IARC . Consequently, caution is advised regarding long-term exposure to DCBS.

Case Studies

Several case studies have examined the application of DCBS in industrial settings:

- Rubber Industry Application : In rubber manufacturing, DCBS is used as an accelerator to enhance the vulcanization process. Its effectiveness has been documented in improving the mechanical properties of rubber products while maintaining safety standards .

- Environmental Impact Assessments : Evaluations have indicated that while DCBS is effective in industrial applications, its environmental persistence raises concerns regarding potential ecological toxicity .

Q & A

Q. What established synthesis protocols exist for N,N-Dicyclohexylbenzothiazole-2-sulphonamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Key Steps :

- Base Reaction : React 2-mercaptobenzothiazole with dicyclohexylamine under controlled oxidation (e.g., using H₂O₂ or Cl₂) to form the sulfenamide bond .

- Catalyst Optimization : Test transition-metal catalysts (e.g., Cu(II) porphyrin or Co-based catalysts) to improve reaction rates and selectivity .

- Solvent Screening : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., benzene) to assess yield impact. Evidence shows yields ranging from 81.87% to 99.5% depending on solvent choice .

- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction speed and side-product formation .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>97%) using column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods are recommended for assessing degradation?

Methodological Answer:

- Storage Conditions :

- Degradation Analysis :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound as a catalyst or intermediate?

Methodological Answer:

- Mechanistic Studies :

- Isotopic Labeling : Use ³⁵S-labeled reactants to trace sulfur transfer pathways during vulcanization .

- Kinetic Profiling : Compare activation energies (Eₐ) under varying conditions (e.g., O₂ vs. N₂ atmospheres) to identify rate-limiting steps .

- DFT Calculations : Model transition states for sulfenamide bond cleavage using software like Gaussian to predict dominant pathways .

- Case Example : Evidence shows conflicting yields (81–99.5%) when H₂O₂ vs. Cl₂ is used as the oxidant; reconcile by optimizing stoichiometry and reaction time .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity in novel chemical environments?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the sulfonamide sulfur is prone to oxidation (HOMO ≈ -5.2 eV) .

- Simulate solvent effects (e.g., PCM model) to assess solvolysis rates in polar vs. non-polar media .

- Molecular Dynamics (MD) : Model interactions with rubber polymers to predict vulcanization efficiency (e.g., crosslink density simulations) .

Q. What strategies are effective for analyzing and mitigating batch-to-batch variability in the compound’s purity during laboratory-scale synthesis?

Methodological Answer:

- Root-Cause Analysis :

- Mitigation :

Q. How does the compound interact with biological systems at the molecular level, and what in vitro assays are appropriate for preliminary toxicity screening?

Methodological Answer:

- Biological Interaction Studies :

- ADMET Profiling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.